6-Fluoro-4-oxochroman-2-carboxylic acid
CAS No.: 105300-40-1
Cat. No.: VC21142986
Molecular Formula: C10H7FO4
Molecular Weight: 210.16 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 105300-40-1 |
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Molecular Formula | C10H7FO4 |
Molecular Weight | 210.16 g/mol |
IUPAC Name | 6-fluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid |
Standard InChI | InChI=1S/C10H7FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14) |
Standard InChI Key | BWXXHZKFLLLJQP-UHFFFAOYSA-N |
SMILES | C1C(OC2=C(C1=O)C=C(C=C2)F)C(=O)O |
Canonical SMILES | C1C(OC2=C(C1=O)C=C(C=C2)F)C(=O)O |
Chemical Structure and Properties
Chemical Identity
6-Fluoro-4-oxochroman-2-carboxylic acid is identified by the CAS number 105300-40-1 and possesses the molecular formula C₁₀H₇FO₄ . The IUPAC name for this compound is 6-fluoro-4-oxo-2-chromanecarboxylic acid, and it has a molecular weight of 210.16 . Its chemical structure features a chromane scaffold with a fluorine substituent at the 6-position, a carbonyl group at the 4-position, and a carboxylic acid group at the 2-position.
Physical Properties
The compound typically appears as colorless crystals when properly crystallized through slow evaporation in ethanol at room temperature . In its pure form, it demonstrates a purity of approximately 97% . For optimal preservation, storage under refrigerated conditions is recommended .
Structural Identifiers
The compound can be identified using several standardized chemical descriptors:
Structural Analysis
Bond Lengths and Angles
The crystal structure analysis reveals precise bond lengths and angles that define the three-dimensional architecture of 6-Fluoro-4-oxochroman-2-carboxylic acid. The following table presents the key bond lengths observed in the crystallographic analysis:
Bond | Length (Å) | Bond | Length (Å) |
---|---|---|---|
F1—C1 | 1.3557 (18) | C3—C4 | 1.464 (2) |
O1—C7 | 1.366 (2) | C4—C5 | 1.499 (2) |
O1—C6 | 1.4302 (19) | C5—C6 | 1.524 (2) |
O2—C4 | 1.2305 (19) | C6—C10 | 1.526 (2) |
O3—C10 | 1.203 (2) | C7—C8 | 1.390 (2) |
O4—C10 | 1.325 (2) | C8—C9 | 1.372 (2) |
C1—C2 | 1.360 (2) | C3—C7 | 1.406 (2) |
C1—C9 | 1.390 (2) |
Selected bond angles that define the spatial arrangement of atoms within the molecule are presented below:
Angle | Degrees (°) | Angle | Degrees (°) |
---|---|---|---|
C7—O1—C6 | 115.20 (12) | F1—C1—C2 | 118.84 (14) |
C10—O4—H4 | 109.5 | F1—C1—C9 | 118.29 (15) |
C2—C1—C9 | 122.87 (16) | O1—C6—C5 | 111.60 (12) |
C1—C2—C3 | 118.56 (15) | O1—C6—C10 | 109.14 (14) |
O3—C10—O4 | 124.77 (16) | O3—C10—C6 | 124.27 (15) |
These precise measurements provide valuable insights into the molecular geometry and potential reactivity sites of the compound .
Conformational Analysis
The dihydropyranone ring within the molecule adopts an envelope conformation, with the asymmetric carbon atom positioned at the flap position . This conformational arrangement significantly influences the compound's spatial orientation and reactivity patterns.
Crystal Packing and Intermolecular Interactions
In the crystalline state, 6-Fluoro-4-oxochroman-2-carboxylic acid molecules establish an intricate network of intermolecular forces. The molecules arrange themselves into zigzag chains along the100 crystallographic direction, stabilized by two primary types of non-covalent interactions:
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O—H⋯O hydrogen bonds between the carboxylic acid groups of adjacent molecules
Synthesis Methodology
Synthetic Pathway
The synthesis of 6-Fluoro-4-oxochroman-2-carboxylic acid involves a multi-step process that has been optimized to achieve high yields and purity. The published synthetic route begins with 2-Dihydroxyethyl-6-fluoro-chroman-4-one as the starting material :
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Treatment of 2-Dihydroxyethyl-6-fluoro-chroman-4-one (10.7 g, 0.05 mol) with lead tetraacetate (22.2 g, 0.05 mol) in anhydrous benzene at room temperature for 30 minutes
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Filtration of the reaction mixture and evaporation of the filtrate under vacuum
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Preparation of a silver oxide solution by adding 5% aqueous sodium hydroxide (120 ml, 0.16 mol) to 2% aqueous silver nitrate (651 ml, 0.07 mol), followed by treatment with 4% ammonia water (520 ml, 0.16 mol)
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Addition of the residue from step 2 (dissolved in a small amount of THF) to the silver oxide solution at 323-333 K
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Filtration after 10 minutes, washing of the precipitate with water
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Acidification of the filtrate to pH 1 using 6 N aqueous hydrochloric acid
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Extraction with ethyl acetate, drying of the organic phase over MgSO₄, and concentration under reduced pressure
This synthetic approach yields approximately 8.7 g (83%) of the target compound.
Crystal Preparation
For crystallographic analysis, high-quality single crystals can be obtained through slow evaporation of an ethanol solution at room temperature . This crystallization method produces colorless crystals suitable for X-ray diffraction studies.
Pharmaceutical Significance
Role in Fidarestat Synthesis
The primary importance of 6-Fluoro-4-oxochroman-2-carboxylic acid lies in its function as a crucial intermediate in the synthesis of Fidarestat, specifically the (2S,4S)-2-aminoformyl-6-fluoro-spiro[chroman-4,4′-imidazolidine]-2′,5′-dione isomer . The optically active (S)-6-fluoro-4-oxochroman-2-carboxylic acid is particularly valuable in this synthetic pathway.
Therapeutic Applications
Fidarestat, the pharmaceutical compound derived from this intermediate, demonstrates potent inhibition of aldose reductase enzymes . Aldose reductase inhibitors constitute an important class of therapeutic agents used to address diabetic complications such as neuropathy, retinopathy, and nephropathy by preventing the accumulation of sorbitol in tissues .
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